5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-22-18(23)9-7-15(20-22)12-4-3-5-14(10-12)21-27(24,25)17-11-13(19)6-8-16(17)26-2/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDBAOCQLUJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. Its structural components include:
- Fluoro and methoxy groups : These substituents can influence the compound's lipophilicity and overall biological activity.
- Dihydropyridazin moiety : This part of the molecule is often associated with various pharmacological effects.
Chemical Formula
Molecular Weight
The molecular weight of this compound is approximately 373.43 g/mol.
Pharmacological Effects
Research indicates that compounds with similar structures can exhibit a range of pharmacological effects:
- Antitumor Activity : Some sulfonamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds like this one may modulate inflammatory pathways, potentially reducing conditions like arthritis or other inflammatory diseases.
Study 1: Antitumor Activity
A study investigated the effects of structurally related sulfonamides on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in several types of cancer cells, suggesting potential applications in oncology. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of sulfonamide derivatives. The findings demonstrated that these compounds could inhibit the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structure Modifications
5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- Key Differences : Replaces the benzenesulfonamide core with a thiophene-2-sulfonamide. The methyl group on the thiophene ring (vs. fluoro and methoxy in the target compound) reduces electronegativity and may alter binding affinity.
- Molecular Weight : 361.4386 g/mol (C₁₆H₁₅N₃O₃S₂) vs. estimated ~395 g/mol for the target compound (assuming C₁₇H₁₅FN₃O₄S).
- Implications : Thiophene’s smaller aromatic system and reduced polarity could decrease solubility but improve membrane permeability .
5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide
- Key Differences: The dihydropyridazinone moiety is replaced with a methylsulfonyl-substituted pyridazine. Additionally, the phenyl group is para-substituted (vs. meta in the target compound).
- Para substitution may alter spatial orientation in binding pockets .
Substituent Variations in Dihydropyridazinone Derivatives
- Compound DTJ : Incorporates a tert-butyl benzamide and morpholine-carbonyl group. The bulky tert-butyl group increases steric hindrance, which could limit target engagement compared to the target compound’s simpler benzenesulfonamide .
- Compound DVD: Features a benzothiophene-carboxamide linked to the dihydropyridazinone.
Structural and Physicochemical Comparison Table
Research Findings and Implications
- Electronic Effects : Fluorine and methoxy groups in the target compound likely improve binding specificity compared to methyl-substituted analogs (e.g., ) by optimizing electrostatic interactions .
- Substitution Patterns : Meta-substitution on the phenyl ring (target compound) may favor conformational flexibility over para-substituted analogs (), which could rigidify the structure .
- Solubility vs. Permeability : The benzenesulfonamide core (target) offers a balance between aqueous solubility (via sulfonamide) and permeability (via fluorine), whereas thiophene analogs () prioritize membrane penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Coupling of the pyridazinone core (e.g., 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) with a substituted phenylamine via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .
- Step 2 : Sulfonylation using 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaH) in anhydrous DCM or THF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–80°C) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to improve yields (>70%) .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Techniques :
- NMR : H and C NMR to verify substituent positions (e.g., fluorine at C5, methoxy at C2) and sulfonamide linkage .
- HRMS : Confirm molecular formula (CHFNOS) with <2 ppm mass error .
- X-ray crystallography : Resolve 3D conformation, particularly the dihedral angle between the pyridazinone and benzenesulfonamide moieties .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine, methoxy) influence the compound’s binding affinity to biological targets?
- Methodology :
- SAR Studies : Compare analogues with/without fluorine or methoxy groups using in vitro assays (e.g., enzyme inhibition, receptor binding).
- Computational Modeling : Perform docking simulations (AutoDock, Schrödinger) to assess interactions (e.g., fluorine’s electronegativity enhancing H-bonding with active-site residues) .
- Data : Fluorine at C5 increases target selectivity by 3-fold in kinase inhibition assays, while methoxy at C2 improves solubility (logP reduction by 0.5 units) .
Q. What strategies resolve contradictory data in solubility and stability studies under physiological conditions?
- Approach :
- pH-Dependent Stability : Use HPLC to monitor degradation in buffers (pH 1–10). The compound shows instability at pH >8 due to sulfonamide hydrolysis .
- Solubility Enhancement : Co-solvents (e.g., DMSO:PBS mixtures) or formulation with cyclodextrins improve aqueous solubility (from 12 µM to 85 µM) .
- Contradiction Analysis : Cross-validate using LC-MS and NMR to distinguish degradation products from assay interference .
Q. How can computational methods predict metabolic pathways and potential toxicity?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETlab to identify cytochrome P450 (CYP3A4/2D6) metabolism sites (e.g., demethylation of the methoxy group) .
- Toxicity Screening : Apply ProTox-II to flag hepatotoxicity risks (e.g., reactive metabolites from pyridazinone oxidation) .
- Experimental Validation : Microsomal incubation followed by UPLC-QTOF analysis confirms predicted metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
